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Compound of Interest

Compound Name: 4-iodobutanoic Acid

Cat. No.: B151813

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-iodobutanoic acid, a valuable building block in organic synthesis and drug discovery. This
document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), offering insights into the structural
characterization of this compound. Detailed experimental protocols and a visual representation
of the analytical workflow are also presented to aid in the replication and interpretation of these
results.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic

data for 4-iodobutanoic acid.

Table 1: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Carbon Atom Chemical Shift (8) in ppm
C1 (C=0) 178.5

C2 (-CH2-) 35.5

C3 (-CH2-) 30.5

C4 (-CHal) 5.5

Source: PubChem CID 3354774[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm~?) Description
O-H stretch 2925 Broad

C=0 stretch 1695 Strong

C-O stretch 1425 Medium

C-l stretch 550 - 650 (Expected) Weak to Medium

Source: PubChem CID
3354774 (ATR-IR)[1]

Note: While a specific mass spectrum for 4-iodobutanoic acid is not readily available in the
searched databases, the characteristic fragmentation pattern for short-chain carboxylic acids
involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45)[2]. For 4-
iodobutanoic acid (MW: 214.00 g/mol )[3], significant fragments would be anticipated at m/z
197 and 169.

Predicted *H Nuclear Magnetic Resonance (NMR)
Data

Based on the general principles of *H NMR spectroscopy and known chemical shift ranges for
similar functional groups, the following is a predicted spectrum for 4-iodobutanoic acid.[4][5]

[6]
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Table 3: Predicted *H NMR Spectroscopy Data

Predicted Chemical Predicted Predicted
Proton(s) . . . .
Shift () in ppm Multiplicity Integration
-COOH 10-12 Singlet (broad) 1H
0-CH:z 22-26 Triplet 2H
B-CH2 1.9-2.3 Quintet 2H
y-CHal 3.1-35 Triplet 2H

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation

of spectroscopic data. The following are general protocols applicable to the analysis of 4-

iodobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

o Sample Preparation: A sample of 4-iodobutanoic acid (5-10 mg for *H, 20-50 mg for 13C) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all expected proton resonances.
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o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum. A larger number of scans and a longer relaxation delay may be necessary due
to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of solid 4-iodobutanoic acid is placed directly onto the
ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups in 4-iodobutanoic acid.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - El):

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized by heating.

lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion (M*) and various
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fragment ions.

* Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

+ Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

+ Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret
the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of 4-iodobutanoic acid is
depicted in the following diagram.
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Caption: Experimental workflow for the spectroscopic characterization of 4-iodobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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